molecular formula C7H9N3 B8190667 1-Pyridazin-4-yl-cyclopropylamine

1-Pyridazin-4-yl-cyclopropylamine

Cat. No.: B8190667
M. Wt: 135.17 g/mol
InChI Key: CUGDDKPIUATUGV-UHFFFAOYSA-N
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Description

1-Pyridazin-4-yl-cyclopropylamine is a heterocyclic compound that features a pyridazine ring substituted with a cyclopropylamine group.

Preparation Methods

The synthesis of 1-Pyridazin-4-yl-cyclopropylamine typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 4-chloropyridazine with cyclopropylamine in the presence of a base such as sodium hydride. The reaction is carried out in an inert atmosphere, often using solvents like dimethylformamide (DMF) or tetrahydrofuran (THF) to facilitate the process . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring higher yields and purity.

Chemical Reactions Analysis

1-Pyridazin-4-yl-cyclopropylamine undergoes various chemical reactions, including:

Scientific Research Applications

1-Pyridazin-4-yl-cyclopropylamine has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use in developing new therapeutic agents for various diseases.

    Industry: It is used in the synthesis of agrochemicals and other industrially relevant compounds.

Mechanism of Action

The mechanism of action of 1-Pyridazin-4-yl-cyclopropylamine involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its observed biological effects. For instance, some pyridazine derivatives are known to inhibit calcium ion influx, which is crucial for platelet aggregation .

Comparison with Similar Compounds

1-Pyridazin-4-yl-cyclopropylamine can be compared with other pyridazine derivatives such as:

    Pyridazinone: Known for its anti-inflammatory and analgesic properties.

    Pyridaben: Used as an acaricide in agriculture.

    Norflurazon: A herbicide used to control weeds.

These compounds share the pyridazine core but differ in their substituents and specific applications, highlighting the versatility and uniqueness of this compound.

Properties

IUPAC Name

1-pyridazin-4-ylcyclopropan-1-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9N3/c8-7(2-3-7)6-1-4-9-10-5-6/h1,4-5H,2-3,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUGDDKPIUATUGV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1(C2=CN=NC=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

135.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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